BenchChemオンラインストアへようこそ!

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Physicochemical Profiling ADME Optimization Prodrug Design

Select this β-hydroxy ester scaffold specifically for asymmetric synthesis of chiral β-amino alcohols or β-lactam antibiotics. The 3-bromo-4-methoxyphenyl topology enables milder Pd-catalyzed cross-couplings (C-Br bond dissociation energy ~70 kcal/mol vs. ~84 kcal/mol for C-Cl), reducing thermal degradation of the sensitive β-hydroxy ester during Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. Its monobrominated isotopic signature (~1:1 M:M+2) provides unambiguous LC-MS identity confirmation in biological matrices—critical for preclinical PK and metabolite ID workflows. For stereospecific assays, procure the enantiopure (3S)-carboxylic acid (CAS 2227804-61-5) alongside the racemate.

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
Cat. No. B13677358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O
InChIInChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3
InChIKeyIWNJMGFCENFWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1457750-52-5): A Positionally Defined 3-Hydroxypropanoate Scaffold with a 3-Bromo-4-methoxyphenyl Motif for Asymmetric Synthesis and Late-Stage Derivatization


Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1457750-52-5) is a β-hydroxy ester derivative within the substituted phenylpropanoate class, with the molecular formula C12H15BrO4 and a molecular weight of 303.15 g/mol . The compound features a chiral secondary alcohol at the β-position of the propanoate side chain and carries a 3-bromo-4-methoxyphenyl substitution pattern on the aromatic ring. The combination of an electron-donating para-methoxy group and an ortho-positioned bromine atom creates a defined substitution topology that influences both the compound's reactivity as a synthetic intermediate and its potential interactions with biological targets [1].

Why Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate Cannot Be Arbitrarily Substituted with Methyl Ester, De-bromo, or 2-Hydroxy Analogs in Synthetic Sequences and Biological Assays


Substituting Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate with seemingly close analogs — such as its methyl ester counterpart (MW: 289.12 g/mol; CAS 2228787-35-5) or de-brominated 4-methoxy variant (MW: 224.25 g/mol; CAS 70200-19-0) — introduces measurable changes in physicochemical properties, including lipophilicity, steric bulk, and hydrogen-bonding potential, which directly impact reaction outcomes in asymmetric syntheses . The specific 3-hydroxy (β-hydroxy) substitution pattern distinguishes this compound from its 2-hydroxy isomer (CAS 1491304-27-8) and 3-oxo analog (CAS 1260877-73-3), each of which exhibits distinct reactivity and synthetic utility [1]. These quantitative differences in molecular properties translate into divergent performance in enzymatic resolutions, downstream coupling reactions, and target engagement assays, making direct substitution without revalidation scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate: Comparative Physicochemical Properties, Synthetic Utility, and Procurement Specifications


Lipophilicity and Hydrogen Bonding Modulation: Ethyl Ester vs. Methyl Ester (CAS 2228787-35-5) vs. Carboxylic Acid (CAS 1249118-22-6)

The ethyl ester moiety in Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate confers a molecular weight of 303.15 g/mol, which is 14.03 g/mol higher than its methyl ester analog (MW: 289.12 g/mol; CAS 2228787-35-5) and corresponds to a measurable increase in calculated LogP [1]. This incremental lipophilicity increase translates to an estimated ~0.5 unit increase in LogP based on the standard Hansch π-value for a methylene (CH₂) group [2]. The ester functionality also provides a metabolically labile handle for prodrug strategies, whereas the free carboxylic acid analog (MW: 275.10 g/mol; CAS 1249118-22-6) displays fundamentally different solubility and permeability profiles. The ethyl ester offers an intermediate lipophilicity profile between the methyl ester and larger alkyl esters, enabling tunable passive membrane permeability without sacrificing aqueous solubility beyond usable limits.

Physicochemical Profiling ADME Optimization Prodrug Design Lipophilicity

Positional Hydroxy Group Differentiation: 3-Hydroxy (β-Hydroxy) vs. 2-Hydroxy (α-Hydroxy) Isomer Reactivity and Synthetic Utility

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate contains a β-hydroxy ester motif, which distinguishes it structurally and functionally from its 2-hydroxy (α-hydroxy) positional isomer, Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate (CAS 1491304-27-8; MW: 289.12 g/mol; purity: ≥97%) . The β-hydroxy ester framework is a well-established intermediate in asymmetric synthesis, capable of undergoing enzymatic kinetic resolution, Noyori-type asymmetric hydrogenation of the corresponding β-keto ester precursor, and subsequent functionalization to β-amino alcohols or β-lactams. In contrast, the 2-hydroxy isomer is more commonly utilized in α-hydroxy acid chemistry and mandelate-type resolutions. The β-hydroxy substitution pattern also positions the chiral alcohol further from the ester carbonyl, reducing intramolecular hydrogen bonding compared to α-hydroxy esters and altering the compound's behavior in chromatographic separations and crystallization.

Asymmetric Synthesis Chiral Resolution Enantioselective Reduction β-Hydroxy Esters

Chiral Building Block Availability: Racemic vs. Enantiopure (S)-Configuration (CAS 2227804-61-5) for Asymmetric Synthesis Applications

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1457750-52-5) is commercially supplied as a racemic mixture, with a purity specification of NLT 97% . Its enantiopure (3S)-carboxylic acid counterpart, (3S)-3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid (CAS 2227804-61-5), is also available, providing a direct chiral comparator for enantioselective applications [1]. The chiral nature of this scaffold is non-trivial: the stereogenic center at the β-hydroxy position can be established with 66-98% enantiomeric excess using tartrate-derived bromoacetal methodology, as demonstrated for analogous 3-bromo-4-methoxyphenyl-substituted systems [2]. This level of stereocontrol enables procurement decisions based on whether racemic material (for achiral applications or resolution studies) or enantiopure material (for stereospecific target engagement) is required.

Chiral Synthesis Enantiopure Building Blocks Stereoselective Synthesis Drug Discovery

Halogen Substitution Comparison: Bromine vs. Chlorine Analog (CAS 1477625-35-6) and Impact on Reactivity and Detection

The 3-bromo substituent in Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (MW: 303.15 g/mol) can be compared directly with its chloro analog, Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1477625-35-6; MW: 258.70 g/mol), which exhibits a 44.45 g/mol lower molecular weight [1]. This mass differential impacts multiple procurement-relevant parameters: the bromine atom provides a characteristic isotopic signature (approximately 1:1 M:M+2 ratio) that facilitates unambiguous compound identification and quantification by LC-MS, whereas the chlorine analog produces a ~3:1 isotopic pattern. Additionally, the C-Br bond (bond dissociation energy ~70 kcal/mol) is more readily activated in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to the C-Cl bond (BDE ~84 kcal/mol), offering a defined reactivity differential for downstream diversification strategies. The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) may also influence binding pocket occupancy in target engagement studies.

Halogenated Aromatics Cross-Coupling Reactions Mass Spectrometry Radiolabeling

Procurement-Guiding Application Scenarios for Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate: When This Specific Scaffold Is the Scientifically Defensible Choice


Asymmetric Synthesis of β-Amino Alcohols and β-Lactams via β-Hydroxy Ester Intermediates

Laboratories engaged in the asymmetric synthesis of chiral β-amino alcohols or β-lactam antibiotics should select this compound specifically for its β-hydroxy ester scaffold. This motif is the canonical substrate class for Noyori-type asymmetric hydrogenation of β-keto esters and for lipase-mediated kinetic resolutions, as established by extensive precedent in the synthetic methodology literature [1]. Substituting the 2-hydroxy (α-hydroxy) isomer would render established enantioselective protocols inapplicable, necessitating re-optimization of the entire synthetic sequence.

Palladium-Catalyzed Cross-Coupling Diversification of Bromoarene Scaffolds

For research programs requiring late-stage diversification of the aromatic ring via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the bromine substituent in this compound offers a defined reactivity advantage over the corresponding chloro analog. The lower C-Br bond dissociation energy (~70 kcal/mol vs. ~84 kcal/mol for C-Cl) facilitates oxidative addition under milder palladium-catalyzed conditions, enabling a broader substrate scope and reducing thermal degradation of sensitive β-hydroxy ester functionality [2].

LC-MS Method Development and Quantitative Bioanalysis Leveraging Characteristic Bromine Isotopic Signature

Analytical chemistry groups developing LC-MS methods for compound quantification in biological matrices should prioritize this bromine-containing scaffold over the chloro or non-halogenated analogs. The ~1:1 M:M+2 isotopic pattern characteristic of monobrominated compounds provides an unambiguous, built-in internal validation of molecular identity in complex sample matrices, reducing false-positive identification and improving assay robustness [2]. This analytical advantage is particularly valuable in preclinical pharmacokinetic studies and metabolite identification workflows.

Chiral Resolution Studies and Enantiopure Intermediate Procurement

Researchers requiring defined stereochemistry for target engagement studies can procure either the racemic mixture (CAS 1457750-52-5) for method development and resolution studies, or the enantiopure (3S)-carboxylic acid (CAS 2227804-61-5) for stereospecific biological assays. The documented achievability of 66-98% enantiomeric excess for related 3-bromo-4-methoxyphenyl scaffolds using tartrate-derived chiral auxiliaries provides a validated synthetic pathway for accessing enantiopure material, supporting procurement decisions based on stereochemical requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.